molecular formula C₁₄H₂₉NO₂ B1141354 (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol CAS No. 24558-60-9

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

Cat. No. B1141354
CAS RN: 24558-60-9
M. Wt: 243.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar amino alcohols, such as the ones derived from marine sponges or through catalytic asymmetric synthesis, provides insight into potential methods for synthesizing "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol". For instance, Mori and Matsuda (1992) detailed the synthesis of epimeric amino alcohols from alanine, hinting at the adaptability of amino acid derivatives in synthesizing complex structures (Mori & Matsuda, 1992). Additionally, Ramasastry et al. (2007) demonstrated the organocatalytic synthesis of anti-1,2-amino alcohols, which could be analogous to synthesizing the target compound (Ramasastry et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" has been extensively studied through various spectroscopic techniques and theoretical calculations. Pavitha et al. (2017) employed XRD, FTIR, NMR, UV–Vis spectra, and DFT computations to characterize novel compounds, providing a framework for analyzing the molecular structure of the target compound (Pavitha et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds structurally related to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" can be inferred from studies on similar molecules. For example, the work by Wang et al. (2006) on the synthesis and characterization of aminoferrocene derivatives sheds light on the potential chemical behavior of the target compound in various reactions (Wang et al., 2006).

Physical Properties Analysis

The physical properties of compounds analogous to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" have been explored through the study of their crystalline structures, solubility, and photophysical behavior. The research by Sun et al. (2013) on metal–organic coordination polymers provides insights into the structural and luminescent properties that might be expected from the target compound (Sun et al., 2013).

Chemical Properties Analysis

The chemical properties of "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" can be deduced from studies on related molecules, focusing on their reactivity, stability, and interaction with other chemical entities. The synthesis and photophysical properties of novel dinuclear Silver(I) and Mononuclear Palladium(II) complexes with bis[(anthracen-9-ylmethyl)amino]ethane explored by Zhang et al. (2005) illustrate the complex interplay between structure and reactivity, which could be relevant to understanding the chemical properties of the target compound (Zhang et al., 2005).

Scientific Research Applications

Structural Studies in Glycolipids

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, also known as sphingosine, has been studied for its structural significance in glycolipids. Martin-Lomas and Chapman (1973) explored its proton magnetic resonance (pmr) spectra in various solvents, providing insights into its configurational and conformational properties, which are essential for understanding glycolipid behavior (Martín‐Lomas & Chapman, 1973).

Antimicrobial Properties

Research by Hooper, Davies-Coleman, and Coetzee (1995) identified antimicrobial properties of related unsaturated amino alcohols, highlighting the potential of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol derivatives in developing antimicrobial agents (Hooper, Davies-Coleman, & Coetzee, 1995).

Synthesis and Configuration Analysis

Mori and Matsuda (1992) synthesized epimeric amino alcohols closely related to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, demonstrating the importance of accurate structural analysis in the synthesis of bioactive compounds (Mori & Matsuda, 1992).

Biocatalytic Synthesis

Smith et al. (2010) discussed the biocatalytic synthesis of chiral amino alcohols, including derivatives of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol. This study emphasizes the environmental benefits and efficiency of biocatalytic methods in synthesizing these compounds (Smith et al., 2010).

Sphingolipid Analogues Synthesis

Chun, Li, Byun, and Bittman (2002) focused on introducing unsaturation in the sphingoid chain of ceramides, closely related to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, to create novel sphingolipid analogues. This work contributes to understanding the structure-activity relationship in sphingolipids (Chun, Li, Byun, & Bittman, 2002).

Catalytic Asymmetric Synthesis

The work of Ramasastry, Zhang, Tanaka, and Barbas (2007) demonstrates the use of organocatalysis in the asymmetric synthesis of amino alcohols, pertinent to the study of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its derivatives. Their findings open avenues for efficient, enantioselective syntheses of structurally related compounds (Ramasastry, Zhang, Tanaka, & Barbas, 2007).

Diastereoselective Synthesis

Spanu, Rassu, Pinna, Battistini, and Casiraghi (1997) reported on the diastereoselective synthesis of a compound structurally similar to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol. This research is crucial for developing stereoselective synthetic methods in the field of medicinal chemistry (Spanu, Rassu, Pinna, Battistini, & Casiraghi, 1997).

properties

IUPAC Name

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRZDTXJMRRVMF-NXFSIWHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

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